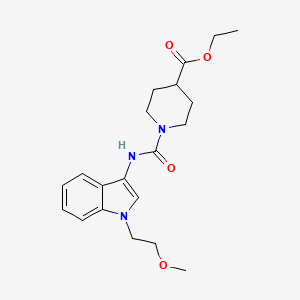

ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

Description

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate is a complex organic compound that features a combination of indole, piperidine, and ester functional groups

Properties

IUPAC Name |

ethyl 1-[[1-(2-methoxyethyl)indol-3-yl]carbamoyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-3-27-19(24)15-8-10-22(11-9-15)20(25)21-17-14-23(12-13-26-2)18-7-5-4-6-16(17)18/h4-7,14-15H,3,8-13H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWGOCDUWBNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the indole derivative, followed by its coupling with a piperidine derivative. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may employ greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different derivatives.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- **Ethyl 1-(1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

- **Methyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

- **Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)pyrrolidine-4-carboxylate

Uniqueness

This compound is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and bioavailability compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxylate derivatives with functionalized indole intermediates. Key steps include:

- Amide bond formation : Reacting the piperidine carboxylate with an activated indole carbamoyl derivative under reflux in aprotic solvents (e.g., DMF or DCM) .

- Solvent and temperature control : Using anhydrous conditions at 60–80°C to minimize side reactions and improve yield .

- Catalysts : Employing coupling agents like EDC/HOBt or DCC for efficient carbamoyl linkage formation .

Optimization strategies include gradient purification (e.g., flash chromatography) and real-time monitoring via TLC or HPLC to isolate the product with >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the indole NH (δ 10–12 ppm), piperidine protons (δ 1.5–3.5 ppm), and methoxyethyl group (δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 345.47 g/mol (C₁₈H₃₁N₃O₄) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in aqueous buffers. Key considerations:

- Solubility enhancement : Use co-solvents like PEG-400 or cyclodextrins for in vitro assays .

- Log S value : Predicted aqueous solubility (Log S ≈ -4.2) suggests limited bioavailability, necessitating prodrug strategies for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the three-dimensional conformation and biological target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors or kinases) by aligning the indole and piperidine moieties with active-site residues .

- ADMET prediction : Calculate topological polar surface area (TPSA ≈ 85 Ų) and blood-brain barrier (BBB) permeability (predicted low) to prioritize targets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or protein-binding pockets .

Q. What strategies are recommended for resolving contradictions in pharmacological data across different assays?

- Methodological Answer :

- Assay standardization : Normalize results using reference compounds (e.g., indomethacin for anti-inflammatory assays) and control for solvent effects (e.g., DMSO < 0.1%) .

- Orthogonal validation : Confirm activity via dual methods (e.g., ELISA and SPR for target affinity) .

- Structural analogs : Compare data with derivatives (e.g., ethyl 1-cyclohexyl-5-phenylpyrazole-4-carboxylate) to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodological Answer :

- Core modifications : Replace the methoxyethyl group with bulkier substituents (e.g., ethoxypropyl) to enhance hydrophobic interactions .

- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate pKa and bioavailability .

- Bioisosteres : Substitute the carbamoyl linker with sulfonamide or urea groups to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.